molecular formula C13H8BrF3O3S B1283492 4'-Bromobiphenyl-4-yl triflate CAS No. 198624-12-3

4'-Bromobiphenyl-4-yl triflate

Cat. No.: B1283492
CAS No.: 198624-12-3
M. Wt: 381.17 g/mol
InChI Key: LUSPTKXNKWTUFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl triflate typically involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired triflate ester. The general reaction scheme is as follows:

4-Bromobiphenyl+Triflic AnhydrideLewis Acid4’-Bromobiphenyl-4-yl Triflate\text{4-Bromobiphenyl} + \text{Triflic Anhydride} \xrightarrow{\text{Lewis Acid}} \text{4'-Bromobiphenyl-4-yl Triflate} 4-Bromobiphenyl+Triflic AnhydrideLewis Acid​4’-Bromobiphenyl-4-yl Triflate

Industrial Production Methods: While specific industrial production methods for 4’-Bromobiphenyl-4-yl triflate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromobiphenyl-4-yl triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the nucleophile.

    Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne as the nucleophile.

Major Products: The major products formed from these reactions are diverse organic molecules with desired functionalities, such as biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4’-Bromobiphenyl-4-yl triflate primarily involves its role as an electrophilic coupling partner in cross-coupling reactions. The triflate group acts as a leaving group, facilitating the formation of carbon-carbon bonds with various nucleophiles.

Comparison with Similar Compounds

    4’-Bromobiphenyl-4-yl Methanesulfonate: Similar structure but with a methanesulfonate group instead of a triflate group.

    4’-Bromobiphenyl-4-yl Tosylate: Contains a tosylate group instead of a triflate group.

Uniqueness: 4’-Bromobiphenyl-4-yl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This property makes it particularly valuable in cross-coupling reactions, where it facilitates efficient carbon-carbon bond formation. The triflate group also enhances the compound’s reactivity in C-H activation reactions, providing a more atom-economical approach to complex molecule synthesis compared to similar compounds.

Properties

IUPAC Name

[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPTKXNKWTUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571265
Record name 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198624-12-3
Record name 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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